molecular formula C9H8N6 B14915095 1-(6-ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile

1-(6-ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile

Cat. No.: B14915095
M. Wt: 200.20 g/mol
InChI Key: NJQHYHPVKHZSFH-UHFFFAOYSA-N
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Description

1-(6-Ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that features a pyrimidine ring fused with a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

The synthesis of 1-(6-ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of ethyl acetoacetate with guanidine in the presence of a base.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and a nitrile derivative.

    Final Assembly: The final compound is obtained by coupling the pyrimidine and triazole intermediates under specific reaction conditions, such as heating in the presence of a catalyst.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(6-Ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(6-Ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or RNA, interfering with the replication process of microorganisms or cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(6-Ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C9H8N6

Molecular Weight

200.20 g/mol

IUPAC Name

1-(6-ethylpyrimidin-4-yl)-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C9H8N6/c1-2-7-3-9(12-5-11-7)15-6-13-8(4-10)14-15/h3,5-6H,2H2,1H3

InChI Key

NJQHYHPVKHZSFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2C=NC(=N2)C#N

Origin of Product

United States

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